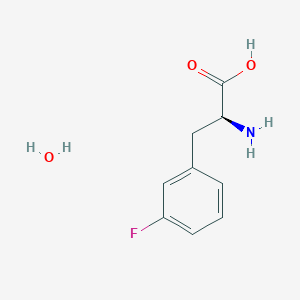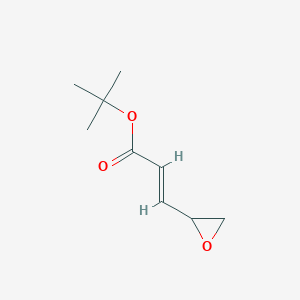
tert-Butyl(E)-3-(oxiran-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is an organic compound that features a tert-butyl group, an oxirane ring, and an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(E)-3-(oxiran-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with an epoxide. One common method is the use of tert-butyl acrylate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the epoxide ring opens and forms the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and more efficient processes compared to traditional batch methods .
化学反应分析
Types of Reactions
tert-Butyl(E)-3-(oxiran-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acrylate group.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and substituted acrylates, depending on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl(E)-3-(oxiran-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound is studied for its potential use in bioconjugation and as a reactive intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
作用机制
The mechanism of action of tert-Butyl(E)-3-(oxiran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various functionalized products. The acrylate moiety can undergo polymerization or copolymerization, contributing to the compound’s versatility in material science applications .
相似化合物的比较
Similar Compounds
tert-Butyl (2-(oxiran-2-yl)ethyl)carbamate: Similar in structure but contains a carbamate group instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)ether: Contains an ether linkage instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)amine: Features an amine group instead of an acrylate.
Uniqueness
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is unique due to the presence of both an oxirane ring and an acrylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
tert-butyl (E)-3-(oxiran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI 键 |
NHBQGYTXVOYMEB-SNAWJCMRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/C=C/C1CO1 |
规范 SMILES |
CC(C)(C)OC(=O)C=CC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



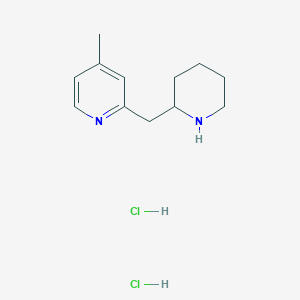
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
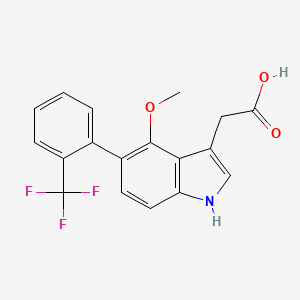

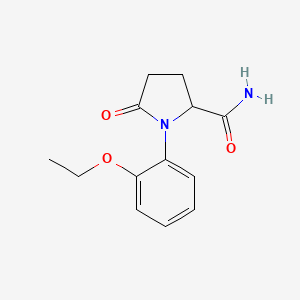
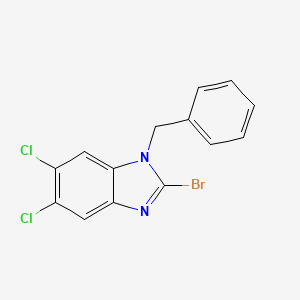
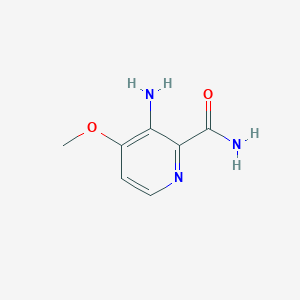
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)

